Acryloylproline methyl ester
Description
Acryloylproline methyl ester is a synthetic compound derived from the amino acid proline, modified with an acryloyl group and a methyl ester moiety. For instance, "5-Ethenyl-L-proline methyl ester" (Catalog ID: 203) is structurally analogous, suggesting that this compound combines proline's cyclic secondary amine structure with an acryloyl (CH₂=CHCO-) group and a methyl ester (-COOCH₃) . Such modifications enhance its reactivity, making it valuable in peptide synthesis, polymer chemistry, and as a precursor for bioactive molecules.
Properties
CAS No. |
125658-50-6 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.2 g/mol |
IUPAC Name |
methyl (2S)-1-prop-2-enoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-8(11)10-6-4-5-7(10)9(12)13-2/h3,7H,1,4-6H2,2H3/t7-/m0/s1 |
InChI Key |
YIGLRRLMAMUSIO-ZETCQYMHSA-N |
SMILES |
COC(=O)C1CCCN1C(=O)C=C |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)C=C |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C=C |
Other CAS No. |
125658-50-6 |
Synonyms |
A-ProOMe acryloylproline methyl ester acryloylproline methyl ester, (D-Pro)-isomer acryloylproline methyl ester, (L-Pro)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Acryloylproline Methyl Ester : Contains a proline backbone with acryloyl and methyl ester groups. This structure allows for dual reactivity: the acryloyl group participates in polymerization, while the ester enables solubility in organic solvents.
- Methyl Acrylate (C₄H₆O₂): A simpler ester with a linear structure (CH₂=CHCOOCH₃). It lacks the proline moiety but shares the acryloyl group, making it a key monomer in acrylic polymers and adhesives .
- 8-O-Acetylshanzhiside Methyl Ester: A glycoside methyl ester with a triterpenoid core. Unlike this compound, it is used primarily as a reference standard in pharmacological studies due to its complex cyclic structure .
- Sandaracopimaric Acid Methyl Ester: A diterpene methyl ester isolated from plant resins. Its fused ring system contrasts with this compound’s amino acid-derived structure, limiting its application to natural product chemistry .
Physicochemical Properties
*Estimated based on structural analogs.
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